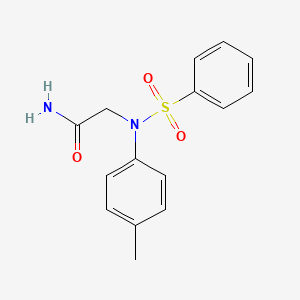
N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as MSG, is a synthetic compound that has been widely used in scientific research. MSG is an inhibitor of the enzyme N-myristoyltransferase, which plays a crucial role in the myristoylation of proteins. The myristoylation of proteins is essential for their proper localization and function within cells.
Mecanismo De Acción
N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits N-myristoyltransferase by binding to the enzyme's active site. This prevents the transfer of myristic acid to the N-terminal glycine of proteins, which is necessary for their proper localization and function within cells. The inhibition of N-myristoyltransferase by N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have antiviral, anticancer, and immunosuppressive effects.
Biochemical and Physiological Effects
N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. It inhibits the myristoylation of proteins, which can affect their function and localization within cells. This can lead to changes in signal transduction, viral replication, and immune evasion. N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to have antiviral, anticancer, and immunosuppressive effects, which are likely due to its inhibition of N-myristoyltransferase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a potent and specific inhibitor of N-myristoyltransferase, which makes it a useful tool for studying the role of myristoylation in different cellular processes. N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is also relatively easy to synthesize and has a long shelf life. However, there are also some limitations to using N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments. It is a small molecule inhibitor, which means that it may not be effective against all myristoylated proteins. In addition, N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide may have off-target effects on other enzymes, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of more potent and specific inhibitors of N-myristoyltransferase. This could help to further elucidate the role of myristoylation in different cellular processes and could lead to the development of new therapeutics for diseases such as cancer and viral infections. Another area of interest is the identification of novel myristoylated proteins and the study of their function and localization within cells. This could provide new insights into the role of myristoylation in different cellular processes and could lead to the discovery of new targets for drug development.
Métodos De Síntesis
N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized through a multistep process involving the condensation of 4-methylbenzenesulfonyl chloride and glycine methyl ester to form N-(4-methylphenyl)-N-(methoxycarbonyl)glycine methyl ester. The resulting intermediate is then treated with thionyl chloride to remove the methyl ester group and form N-(4-methylphenyl)-N-(phenylsulfonyl)glycine. Finally, this compound is treated with ammonia to form N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been used extensively in scientific research as an inhibitor of N-myristoyltransferase. It has been shown to inhibit the myristoylation of several proteins, including Src, Nef, and Gag, which are important in signal transduction, viral replication, and immune evasion. N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been used to study the role of myristoylation in cancer, as several oncogenic proteins are myristoylated.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-12-7-9-13(10-8-12)17(11-15(16)18)21(19,20)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKNUMVASZWFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(2-chlorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5156890.png)
![1-(4-benzyl-1-piperazinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B5156894.png)
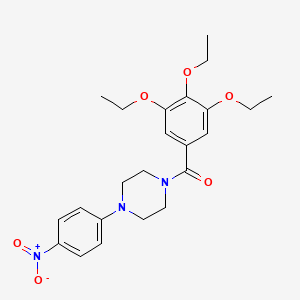
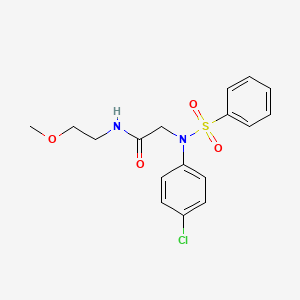
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B5156918.png)
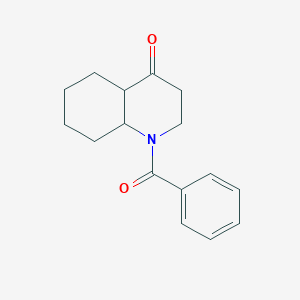
![2-{5-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5156933.png)
![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(2-methylphenyl)hydrazone]](/img/structure/B5156939.png)
![2-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5156947.png)
![2-({[(4-methylphenyl)sulfonyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5156955.png)
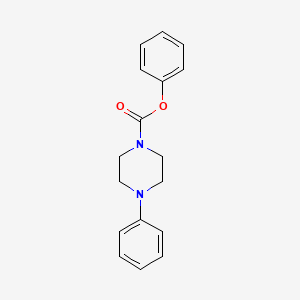
![4-{[5-nitro-2-(1-piperazinyl)phenyl]sulfonyl}morpholine](/img/structure/B5156969.png)